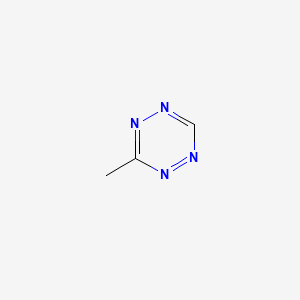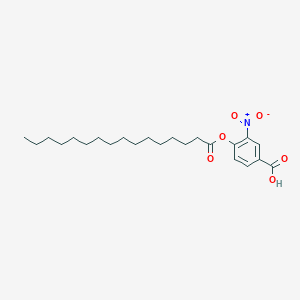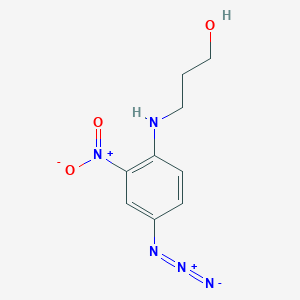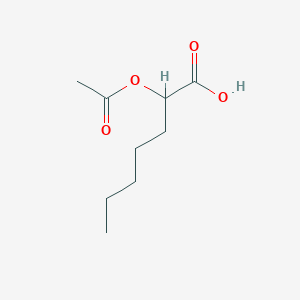
2-(Acetyloxy)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)heptanoic acid is an organic compound that falls under the category of carboxylic acids It is characterized by the presence of an acetyloxy group attached to the second carbon of a heptanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)heptanoic acid typically involves the esterification of heptanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
Heptanoic acid+Acetic anhydride→2-(Acetyloxy)heptanoic acid+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where heptanoic acid and acetic anhydride are reacted in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetyloxy)heptanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield heptanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form heptanoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Heptanoic acid and acetic acid.
Oxidation: Various oxidized derivatives of heptanoic acid.
Reduction: 2-(Hydroxy)heptanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)heptanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of heptanoic acid and acetic acid. These products can then participate in various metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic acid: A straight-chain carboxylic acid with similar properties but lacking the acetyloxy group.
2-(Hydroxy)heptanoic acid: A reduction product of 2-(Acetyloxy)heptanoic acid with a hydroxyl group instead of an ester group.
Acetic acid: A simple carboxylic acid that forms part of the ester group in this compound.
Uniqueness
This compound is unique due to the presence of both a heptanoic acid chain and an acetyloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
64769-00-2 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-acetyloxyheptanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-4-5-6-8(9(11)12)13-7(2)10/h8H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
KZQHUDDHYNTYGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)


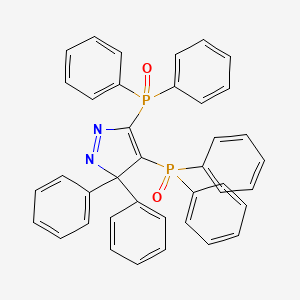
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
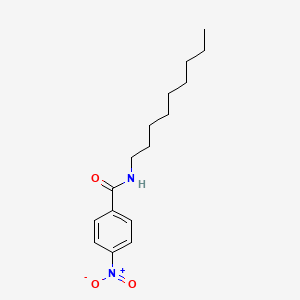
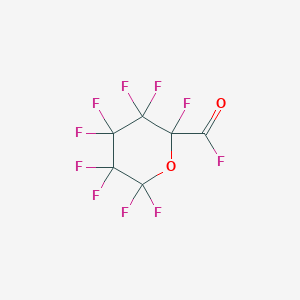
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
